molecular formula C15H16N2O3S B5739759 N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B5739759
M. Wt: 304.4 g/mol
InChI Key: DVEDOVARJCVQIU-LFIBNONCSA-N
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Description

N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and industry. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to an aryl or alkyl group through a double bond. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions or the use of natural catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. This inhibition can lead to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes by binding to key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonohydrazide moiety is particularly important for its role as a corrosion inhibitor and its potential therapeutic applications .

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(18,19)17-16-11-13-5-3-4-6-15(13)20-2/h3-11,17H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEDOVARJCVQIU-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
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N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 3
N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
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N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 5
N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
N'-(2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

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